Methyl 4-methoxy-2-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, featuring both methoxy and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-methoxy-2-(trifluoromethoxy)benzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include continuous flow reactors and the use of alternative catalysts to improve yield and reduce reaction time. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2-(trifluoromethoxy)benzaldehyde, while reduction of the ester group can produce 4-methoxy-2-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethoxy)benzoate
- Methyl 4-(trifluoromethoxy)benzoate
- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Uniqueness
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The combination of methoxy and trifluoromethoxy groups provides a distinct set of chemical properties, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-methoxy-2-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-15-6-3-4-7(9(14)16-2)8(5-6)17-10(11,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIIAZFAVAPKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.